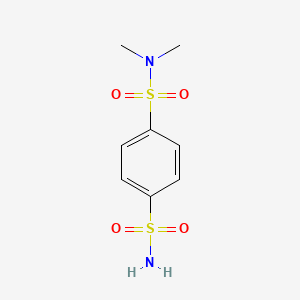

N1,N1-dimethylbenzene-1,4-disulfonamide

Description

N1,N1-dimethylbenzene-1,4-disulfonamide is a chemical compound with the molecular formula C8H12N2O4S2 and a molecular weight of 264.33 g/mol . It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with the nitrogen atoms of the sulfonamide groups being dimethylated . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C8H12N2O4S2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-disulfonamide |

InChI |

InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

InChI Key |

YQVXYYCWEPCDTF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylbenzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with dimethylamine . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of N1,N1-dimethylbenzene-1,4-disulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis

N1,N1-dimethylbenzene-1,4-disulfonamide serves as a critical reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be utilized to synthesize more complex molecules, making it a valuable building block for chemists.

Reactivity

The compound can undergo:

- Oxidation : Converts sulfonamide groups into sulfonic acids.

- Reduction : Reduces sulfonamide groups to amines.

- Substitution : Substitutes sulfonamide groups with other functional groups such as halogens or alkyl groups.

Biological Applications

Antimicrobial and Anticancer Properties

Recent studies have demonstrated that N1,N1-dimethylbenzene-1,4-disulfonamide exhibits significant antimicrobial and anticancer activities. It has been investigated for its role as an inhibitor of specific enzymes that are overexpressed in cancer cells, particularly targeting the glyoxalase system which protects cells from cytotoxic metabolites .

Enzyme Inhibition Studies

Research indicates that sulfonamides can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of these enzymes can lead to potential therapeutic applications against cognitive decline .

Medical Applications

Drug Development

N1,N1-dimethylbenzene-1,4-disulfonamide is explored in drug development, particularly as a component in pharmaceuticals targeting inflammatory diseases. Its ability to modulate the bradykinin receptor system shows promise for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Industrial Applications

Dyes and Pigments Production

In industrial settings, N1,N1-dimethylbenzene-1,4-disulfonamide is used in the synthesis of dyes and pigments. Its chemical properties allow it to act as a precursor in creating vibrant colors used in textiles and plastics.

Case Studies

Mechanism of Action

The mechanism of action of N1,N1-dimethylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N1,N1-dimethylbenzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at different positions on the benzene ring.

N1,N1-dimethylbenzene-1,2-disulfonamide: Another positional isomer with sulfonamide groups at adjacent positions.

Uniqueness

N1,N1-dimethylbenzene-1,4-disulfonamide is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity . The position of the sulfonamide groups on the benzene ring influences the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Biological Activity

N1,N1-Dimethylbenzene-1,4-disulfonamide, also known as N,N-dimethyl-p-phenylenediamine sulfonamide, is a compound that has garnered attention in biological and pharmaceutical research due to its potential applications in various therapeutic areas. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and relevant case studies.

- Chemical Formula : C8H12N2O4S2

- Molecular Weight : 232.32 g/mol

- CAS Number : 99-98-9

- IUPAC Name : N1,N1-Dimethylbenzene-1,4-disulfonamide

N1,N1-Dimethylbenzene-1,4-disulfonamide primarily functions as an inhibitor of various enzymes and biological pathways. Its sulfonamide group is known to interact with amino acid residues in active sites of target proteins, thereby modulating enzymatic activity. This compound has been studied for its effects on:

- Oxidative Phosphorylation : Recent studies have identified benzene-1,4-disulfonamides as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting Complex I of the mitochondrial respiratory chain. This inhibition can lead to apoptosis in cancer cells that rely heavily on aerobic respiration for survival .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of carboxylesterases, which are involved in drug metabolism. Inhibiting these enzymes can enhance the efficacy of certain chemotherapeutic agents by altering their metabolic pathways .

Anticancer Activity

N1,N1-Dimethylbenzene-1,4-disulfonamide has been evaluated for its anticancer properties in various preclinical studies:

- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the modulation of mitochondrial function and reactive oxygen species (ROS) production .

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. These studies suggest that N1,N1-dimethylbenzene-1,4-disulfonamide could be a candidate for further development as an anticancer agent.

Case Studies

A notable case study involved the use of N1,N1-dimethylbenzene-1,4-disulfonamide in combination with established chemotherapeutics. Researchers observed enhanced antitumor activity when used alongside doxorubicin in a mouse model of breast cancer. The combination therapy not only improved overall survival rates but also reduced the side effects typically associated with high doses of chemotherapy .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

- Safety Studies : Preliminary toxicity assessments indicate that N1,N1-dimethylbenzene-1,4-disulfonamide has a moderate safety profile. However, further studies are required to fully understand its long-term effects and potential for toxicity in humans .

Summary Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.